![molecular formula C21H20O5 B2498835 (Z)-isopropyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622805-68-9](/img/structure/B2498835.png)
(Z)-isopropyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-isopropyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C21H20O5 and its molecular weight is 352.386. The purity is usually 95%.
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Biological Activity
(Z)-isopropyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound that belongs to the class of organic esters and features a complex structure that includes a benzofuran moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly regarding its interactions with various biochemical pathways and targets.
Chemical Structure and Properties
- Molecular Formula : C21H20O5
- Molecular Weight : 352.386 g/mol
- IUPAC Name : Propan-2-yl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
The compound is characterized by the presence of an ester functional group and a benzofuran structure, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties.
The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of metabolic pathways:
- Target Enzymes : The compound has been shown to interact with tyrosinase, an enzyme involved in melanin production. This interaction suggests potential applications in skin whitening agents by reducing melanin synthesis.
- Biochemical Pathways : The compound affects the melanogenesis pathway, leading to decreased melanin production under certain conditions, especially in the presence of UV light which typically stimulates melanin production.
Antioxidant Activity
Research indicates that compounds with benzofuran structures often exhibit significant antioxidant activity. This is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity can be quantitatively assessed using various assays like DPPH and ABTS.
Antimicrobial Activity
Studies have suggested that similar benzofuran derivatives possess antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of vital metabolic processes.
Case Studies and Research Findings
- Tyrosinase Inhibition : A study exploring the inhibitory effects of benzofuran derivatives on tyrosinase activity demonstrated that modifications in the benzofuran structure could enhance inhibitory potency. The presence of methyl groups was found to significantly affect the binding affinity to the enzyme active site.
- Antifungal Efficacy : Another investigation into antifungal activity revealed that redox-active compounds targeting cellular antioxidation systems could effectively control fungal pathogens. This highlights the potential use of this compound in developing antifungal agents.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-20(22)12-24-16-7-8-17-18(11-16)26-19(21(17)23)10-15-6-4-5-14(3)9-15/h4-11,13H,12H2,1-3H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUTVBORJGBBSR-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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